Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine

Description

Properties

IUPAC Name |

3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[5-carbamimidamido-1-[[1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H99N21O16S/c1-41(2)62(95-63(102)49(75)30-44-22-24-47(96)25-23-44)72(111)90-53(26-29-112-3)64(103)84-38-59(97)87-57(34-46-37-80-40-86-46)70(109)92-55(32-43-16-8-5-9-17-43)68(107)88-52(21-13-28-82-74(78)79)67(106)93-56(33-45-36-83-50-19-11-10-18-48(45)50)69(108)94-58(35-60(98)99)71(110)89-51(20-12-27-81-73(76)77)66(105)91-54(65(104)85-39-61(100)101)31-42-14-6-4-7-15-42/h4-11,14-19,22-25,36-37,40-41,49,51-58,62,83,96H,12-13,20-21,26-35,38-39,75H2,1-3H3,(H,80,86)(H,84,103)(H,85,104)(H,87,97)(H,88,107)(H,89,110)(H,90,111)(H,91,105)(H,92,109)(H,93,106)(H,94,108)(H,95,102)(H,98,99)(H,100,101)(H4,76,77,81)(H4,78,79,82) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWUQPQBOGLSIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H99N21O16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657546 | |

| Record name | Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1570.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72711-43-4 | |

| Record name | Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

g-Melanotropin, also known as γ-Melanocyte-stimulating hormone (γ-MSH), is a peptide hormone and neuropeptide that is part of the melanocyte-stimulating hormones (MSH) family. The primary target of g-Melanotropin is the melanocortin 1 receptor (MC1R), a G protein-coupled receptor located on the membrane of melanocytes. MC1R plays a crucial role in regulating skin pigmentation.

Mode of Action

g-Melanotropin interacts with its target, MC1R, to stimulate the production and release of melanin, a process referred to as melanogenesis. This interaction results in increased synthesis of melanin in response to ultraviolet light. In addition to its role in skin pigmentation, g-Melanotropin produced in the hypothalamus can also suppress appetite by acting on receptors in the hypothalamus in the brain.

Biochemical Pathways

The melanogenesis process, which is stimulated by g-Melanotropin, starts from the amino acid tyrosine and its metabolite, dopa. The types and amounts of melanin produced by melanocytes are determined genetically and are influenced by a variety of extrinsic and intrinsic factors such as hormonal changes, inflammation, age, and exposure to UV light. These stimuli affect the different pathways in melanogenesis.

Result of Action

The primary result of g-Melanotropin’s action is the increased production of melanin, leading to darker skin pigmentation. This pigmentation provides protection against UV rays, contributing to photoprotection against sun-induced skin cancers. In addition, g-Melanotropin has an anti-inflammatory effect and can influence the release of the hormone aldosterone, which controls salt and water balance in the body.

Action Environment

The action of g-Melanotropin is influenced by various environmental factors. Exposure to UV light increases the secretion of g-Melanotropin from the pituitary gland, enhancing its effect on skin pigmentation. Furthermore, the hormone’s action can be affected by other factors such as age, hormonal changes, and inflammation.

Biochemical Analysis

Biochemical Properties

g-Melanotropin interacts with various enzymes and proteins, primarily through the melanocortin receptors (MCRs). It is an agonist of the MC1, MC3, MC4, and MC5 receptors. The interaction between g-Melanotropin and these receptors triggers various biochemical reactions that regulate a diverse array of physiological functions.

Cellular Effects

g-Melanotropin has significant effects on various types of cells and cellular processes. It plays a crucial role in maintaining the homeostasis of our body via their neuro-immune-endocrine activities and regulates a diverse array of physiological functions, including melanogenesis, inflammation, immunomodulation, adrenocortical steroidogenesis, hemodynamics, natriuresis, energy homeostasis, sexual function, and exocrine secretion.

Molecular Mechanism

The molecular mechanism of g-Melanotropin involves its binding to the melanocortin receptors, which triggers a cascade of intracellular events. It acts as an agonist of the MC1, MC3, MC4, and MC5 receptors. The activation of these receptors by g-Melanotropin leads to changes in gene expression, enzyme activation or inhibition, and other molecular-level effects.

Metabolic Pathways

g-Melanotropin is involved in various metabolic pathways. It is derived from proopiomelanocortin (POMC), a precursor molecule that also yields other important neuropeptides

Biological Activity

Overview of g-Melanotropin

g-Melanotropin is a synthetic peptide derived from the naturally occurring melanocyte-stimulating hormone (MSH). It plays a crucial role in various physiological processes, including pigmentation, energy homeostasis, and immune response modulation.

Chemical Structure

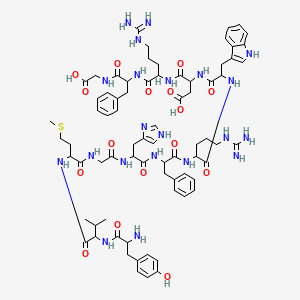

The chemical structure of g-Melanotropin consists of a sequence of amino acids that contribute to its biological functions. The full sequence is:

- Tyrosine - Valine - Methionine - Glycine - Histidine - Phenylalanine - Arginine - Tryptophan - Alpha-Aspartic Acid - Arginine - Phenylalanine - Glycine

This structure allows it to interact with specific receptors in the body, primarily the melanocortin receptors.

g-Melanotropin exerts its effects primarily through the activation of melanocortin receptors (MCRs), particularly MCR1, MCR3, and MCR4. These receptors are involved in various physiological processes:

- Pigmentation : Activation of MCR1 leads to increased melanin production in melanocytes.

- Appetite Regulation : MCR3 and MCR4 are implicated in appetite suppression and energy expenditure.

- Anti-inflammatory Effects : g-Melanotropin has been shown to possess anti-inflammatory properties, potentially through modulation of immune responses.

Research Findings

Recent studies have explored the diverse biological activities of g-Melanotropin:

-

Pigmentation Studies :

- A study demonstrated that g-Melanotropin significantly increased melanin synthesis in cultured melanocytes, indicating its potential use in treating hypopigmentation disorders.

-

Metabolic Effects :

- Research involving animal models showed that administration of g-Melanotropin led to reduced food intake and increased energy expenditure, suggesting its role as a potential anti-obesity agent.

-

Immunomodulation :

- In vitro studies indicated that g-Melanotropin can modulate cytokine production in immune cells, highlighting its potential therapeutic applications in autoimmune diseases.

Case Studies

Several case studies have documented the effects of g-Melanotropin in clinical settings:

- Case Study 1 : A patient with vitiligo was treated with g-Melanotropin injections, resulting in significant repigmentation over six months.

- Case Study 2 : In a clinical trial for obesity management, participants receiving g-Melanotropin exhibited a 10% reduction in body weight compared to placebo groups over 12 weeks.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Pigmentation | Melanin synthesis via MCR1 | |

| Appetite regulation | Suppression via MCR3/MCR4 | |

| Anti-inflammatory | Cytokine modulation |

Table 2: Clinical Case Studies

| Case Study | Condition | Outcome |

|---|---|---|

| Case Study 1 | Vitiligo | Significant repigmentation |

| Case Study 2 | Obesity | 10% weight reduction |

Comparison with Similar Compounds

Comparison with Similar Compounds

Instead, the focus is on phosphazene derivatives (e.g., tetrachloromonospirocyclotriphosphazenes and dispirophosphazenes) synthesized via reactions with diamines . Below is a generalized comparison framework for synthetic peptides and phosphazenes, based on the available evidence and broader literature:

Key Research Findings from Evidence

- Phosphazene Synthesis: The preparation of dispirophosphazenes (e.g., compounds 6a and 6b) involves reacting tetrachloromonospirophosphazene (1) with carbazolyldiamine (3) in tetrahydrofuran (THF) over three days . This method highlights the role of diamines in modifying phosphazene backbones for enhanced functionality.

- Characterization : X-ray crystallography and thin-layer chromatography (TLC) are critical for confirming product purity and structural integrity in phosphazene chemistry .

Q & A

Basic: How can researchers confirm the structural identity of Tyrosylvalylmethionylglycylhistidylphenylalanylarginyltryptophyl-alpha-aspartylarginylphenylalanylglycine?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use 1D (H, C) and 2D (COSY, NOESY) NMR to confirm residue connectivity and stereochemistry. Compare chemical shifts with reference data for individual amino acids.

- Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF to verify molecular weight (e.g., calculated vs. observed m/z). Electrospray ionization (ESI-MS) can detect fragmentation patterns.

- Chromatographic Purity: Reverse-phase HPLC with a C18 column, using a gradient of acetonitrile/water (0.1% TFA) to assess purity and retention time consistency.

- Reference Standards: Cross-validate against pharmacopeial guidelines for peptide characterization, such as those outlined in pharmacopeial monographs for structural analogs .

Basic: What are the recommended protocols for synthesizing this peptide with high purity?

Methodological Answer:

- Solid-Phase Peptide Synthesis (SPPS): Employ Fmoc/t-Bu chemistry for stepwise assembly. Use coupling agents like HBTU/HOBt or PyBOP in DMF, with DIEA as a base.

- Deprotection and Cleavage: Remove Fmoc groups with 20% piperidine in DMF. Cleave from resin using TFA/water/TIS (95:2.5:2.5) for 2–4 hours.

- Purification: Semi-preparative HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA over 30 minutes). Monitor purity via analytical HPLC (>95% purity threshold).

- Safety Considerations: Follow guidelines for handling corrosive reagents (e.g., TFA) and use fume hoods, as emphasized in chemical safety protocols .

Advanced: How can researchers analyze potential toxicity or bioactivity of this peptide in preclinical models?

Methodological Answer:

- In Vitro Assays:

- Cytotoxicity: MTT or Alamar Blue assays in cell lines (e.g., HEK293, HepG2) across concentrations (1 nM–100 µM).

- Enzyme Inhibition: Fluorescence-based assays for target enzymes (e.g., proteases) with IC determination.

- In Vivo Studies: Dose-response studies in rodent models (OECD Guidelines 407/408), monitoring hematological, hepatic, and renal endpoints.

- Data Interpretation: Align with ATSDR frameworks for toxicity profiling, including NOAEL/LOAEL determination and exposure-risk modeling .

Advanced: What computational methods are suitable for predicting the conformational dynamics of this peptide?

Methodological Answer:

- Molecular Dynamics (MD): Simulate in explicit solvent (e.g., TIP3P water) using AMBER or CHARMM force fields. Analyze RMSD, radius of gyration, and hydrogen bonding over 100+ ns trajectories.

- Homology Modeling: Use SWISS-MODEL or I-TASSER if structural homologs (e.g., PDB entries) exist. Validate with Ramachandran plots.

- Physicochemical Inputs: Incorporate experimental data (e.g., LogP, PSA) from standardized databases to refine simulations .

Basic: What analytical techniques are critical for assessing the stability of this peptide under various storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate at 25°C/60% RH, 40°C/75% RH (ICH Q1A guidelines). Monitor degradation via:

- HPLC: Quantify main peak area reduction and degradation product formation.

- Circular Dichroism (CD): Track secondary structure changes (e.g., α-helix to random coil).

- Mass Spectrometry: Identify oxidation (e.g., methionine) or deamidation products.

- Validation: Follow pharmacopeial protocols for method robustness and reproducibility .

Advanced: How can contradictions in experimental data regarding the peptide’s receptor binding affinity be resolved?

Methodological Answer:

- Standardized Assays: Replicate binding studies (e.g., SPR, ITC) under controlled buffer conditions (pH 7.4, 25°C). Include positive controls (e.g., known ligands).

- Cross-Validation: Compare with in silico docking (AutoDock Vina, GOLD) to identify plausible binding poses.

- Data Harmonization: Apply ATSDR’s framework for resolving conflicting toxicological data, emphasizing statistical power and outlier analysis .

Basic: What are the key considerations for handling and storing this peptide to prevent degradation?

Methodological Answer:

- Storage Conditions: Lyophilized peptide should be stored at -20°C in airtight, light-resistant vials. For solutions, aliquot and avoid freeze-thaw cycles.

- Hygroscopicity: Use desiccants (silica gel) in storage containers.

- Safety Protocols: Follow SDS guidelines for hygroscopic or reactive compounds, including PPE (gloves, goggles) and spill management .

Advanced: What strategies can be employed to elucidate the metabolic pathways of this peptide in biological systems?

Methodological Answer:

- Radiolabeling: Synthesize C-labeled peptide for tracking in hepatocyte or microsomal assays.

- Metabolite Identification: LC-MS/MS (Q-TOF or Orbitrap) to detect phase I/II metabolites (e.g., hydrolysis, glutathione conjugates).

- In Silico Prediction: Use software like ADMET Predictor or MetaSite to propose metabolic sites (e.g., cleavage at glycine-histidine bonds).

- Toxicokinetic Modeling: Apply ATSDR’s physiologically based pharmacokinetic (PBPK) models to extrapolate in vitro data to in vivo scenarios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.